Nicotinamide

Description

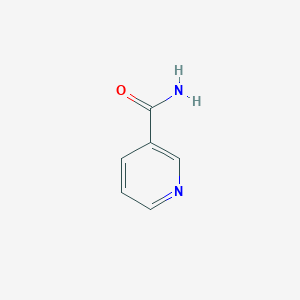

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPAKSUCGFBDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nicotinamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nicotinamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020929 | |

| Record name | Niacinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nicotinamide is a white powder. (NTP, 1992), Dry Powder; Other Solid, Colorless needles or white crystalline powder. Bitter taste., Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nicotinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Niacinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

302 to 320 °F at 760 mmHg (NTP, 1992), BP: 157 °C at 5X10-4 atm, BP: 150-160 at 0.67 Pa. Sublimation range 80-100 °C | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

182 °C | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 5X10+5 mg/L at 25 °C, Very soluble in water; 1 g is soluble in 1 mL water, 1 g dissolves in about 1 mL water, in 10 mL glycerol, in about 1.5 mL alcohol, Soluble in butanol, chloroform, For more Solubility (Complete) data for Nicotinamide (6 total), please visit the HSDB record page., 500 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |

| Record name | SID8139965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Niacinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 (NTP, 1992) - Denser than water; will sink, 1.400 g/cu cm at 25 °C, Specific heat = solid, 55 °C: 1.30 kJ/kg; heat of solution in water: -148 kJ/kg; heat of fusion: 381 kJ/kg; density of melt, at 150 °C: 1.19 g/cu cm, 1.4 g/cm³ | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.2 | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, kPa at 35 °C: 3.1 | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, powder, needles from benzene, Colorless crystalline solid, White, crystalline powder, Colorless needles | |

CAS No. |

98-92-0 | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niacinamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niacinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niacinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIACINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X51I8RD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Niacinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

264 to 268 °F (NTP, 1992), 128.8 °C, 130 °C, 127-131 °C | |

| Record name | NICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nicotinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02701 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicotinamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Niacinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NICOTINAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Central Role of Nicotinamide in the NAD+ Salvage Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical coenzyme in redox reactions and a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles this compound (NAM) to synthesize NAD+, is the predominant source of this vital molecule in mammals.[1] This technical guide provides a comprehensive examination of this compound's role as the core of the NAD+ salvage pathway. We delve into the key enzymes, their kinetics, and the intricate regulatory mechanisms that govern this essential cellular process. Furthermore, we present detailed experimental protocols for the quantification of NAD+ and the assessment of enzymatic activity, alongside a quantitative analysis of the impact of pathway modulators. This guide is intended to serve as a valuable resource for researchers and professionals in drug development focused on the expanding field of NAD+ metabolism.

Introduction

The maintenance of a stable intracellular pool of NAD+ is paramount for cellular homeostasis. NAD+ participates in a vast array of biological processes, from energy production through glycolysis and oxidative phosphorylation to the regulation of genomic stability and cellular stress responses.[2][3] While de novo synthesis from tryptophan and the Preiss-Handler pathway from nicotinic acid contribute to the cellular NAD+ pool, the salvage pathway is the primary route for NAD+ biosynthesis in most mammalian tissues.[1][4] This pathway recycles this compound, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+.

The lynchpin of this pathway is the conversion of this compound to this compound mononucleotide (NMN), a reaction catalyzed by the rate-limiting enzyme this compound phosphoribosyltransferase (NAMPT).[5][6] NMN is subsequently adenylated by this compound mononucleotide adenylyltransferases (NMNATs) to form NAD+.[4] The critical reliance of highly metabolic and proliferating cells, including cancer cells, on the NAD+ salvage pathway has positioned NAMPT as a significant target for therapeutic intervention.[7][8] This guide will provide a detailed technical overview of the components, regulation, and analysis of this vital metabolic pathway.

The Core Machinery of the NAD+ Salvage Pathway

The NAD+ salvage pathway is a two-step enzymatic process that efficiently converts this compound back into NAD+.

This compound Phosphoribosyltransferase (NAMPT)

NAMPT, also known as visfatin, is the rate-limiting enzyme in the NAD+ salvage pathway.[6] It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, yielding NMN and pyrophosphate (PPi).[9] The expression and activity of NAMPT are tightly regulated and have been shown to be upregulated in various cancer types to meet their high metabolic demands.[10]

This compound Mononucleotide Adenylyltransferases (NMNATs)

The final step in the salvage pathway is catalyzed by a family of three enzymes, NMNAT1, NMNAT2, and NMNAT3. These enzymes transfer an adenylyl moiety from ATP to NMN, producing NAD+ and pyrophosphate.[4] The NMNAT isoforms exhibit distinct subcellular localizations, with NMNAT1 predominantly in the nucleus, NMNAT2 in the Golgi complex and cytoplasm, and NMNAT3 in the mitochondria, highlighting the compartmentalization of NAD+ synthesis.[11]

Quantitative Data on the NAD+ Salvage Pathway

A quantitative understanding of the components and fluxes within the NAD+ salvage pathway is crucial for modeling its behavior and designing effective therapeutic strategies.

Table 1: Enzyme Kinetics of Key Salvage Pathway Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| NAMPT | This compound | ~7 µM | - | Human | [5] |

| PRPP | - | - | Human | [6] | |

| NMNAT1 | NMN | 16 µM | - | Human | [12] |

| ATP | 43 µM | - | Human | [12] |

Note: Vmax values for NAMPT are highly dependent on assay conditions and are not consistently reported in a standardized format.

Table 2: Intracellular Concentrations of NAD+ and its Precursors

| Metabolite | Concentration Range | Cell Type/Tissue | Reference(s) |

| This compound (NAM) | ~1.5 mM (with 10 mM extracellular) | hESCs | [13] |

| NMN | ~3-4 µM (cytosol and nucleus) | HEK 293T | [14] |

| < 0.1 µM (mitochondria) | HEK 293T | [14] | |

| NAD+ | 0.3 - 1.0 mM | Animal Cells | [15] |

| 1.0 - 2.0 mM | Yeast | [15] | |

| ~1 µmole/g wet weight (total NAD+ and NADH) | Rat Liver | [15] |

Table 3: Quantitative Effects of NAMPT Inhibitors

| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (Cell-based Viability) | Cell Line(s) | Reference(s) |

| FK866 | NAMPT | 0.3 - 0.4 nM (Ki) | < 1 nM | Various | [16][17] |

| OT-82 | NAMPT | - | 0.2 - 4.0 nM | Leukemia cell lines | [7] |

| 1.1 - 37.9 nM | Various cancer cell lines | [18] | |||

| CHS-828 (GMX1778) | NAMPT | Competitive inhibitor | - | - | [2] |

Signaling Pathways and Regulatory Networks

The NAD+ salvage pathway is intricately connected with other critical cellular signaling networks, most notably those involving the NAD+-dependent enzymes SIRT1 and PARP1.

The Interplay between NAMPT, SIRT1, and PARP1

Sirtuins (e.g., SIRT1) are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and aging.[2] Poly(ADP-ribose) polymerases (e.g., PARP1) are crucial for DNA repair and genomic stability, and they also consume NAD+ as a substrate.[19] The activities of both SIRT1 and PARP1 are directly dependent on the availability of NAD+, creating a competitive environment for this shared substrate. During periods of extensive DNA damage, the hyperactivation of PARP1 can lead to a significant depletion of the cellular NAD+ pool, thereby compromising SIRT1 activity.[19] The NAMPT-driven salvage pathway is essential for replenishing NAD+ levels to sustain the functions of both these critical enzyme families.

Experimental Protocols

Accurate and reproducible measurement of NAD+ levels and the activity of salvage pathway enzymes are fundamental for research in this field.

Protocol for NAD+ Extraction from Mammalian Cells

This protocol is adapted for use with HPLC or LC-MS/MS analysis.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

0.5 M Perchloric Acid (PCA), ice-cold

-

3 M Potassium Carbonate (K2CO3)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Culture cells to the desired confluency in a 6-well plate.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

After the final wash, remove all residual PBS. Place the plate on ice.

-

Add 400 µL of ice-cold 0.5 M PCA to each well.

-

Scrape the cells using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (this is the acidic extract).

-

For LC-MS analysis, the sample may be directly analyzed or stored at -80°C.

-

For enzymatic assays or some HPLC methods, neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 7 and 8.

-

Centrifuge to pellet the potassium perchlorate precipitate. The supernatant contains the NAD+.[20]

Protocol for HPLC-based Quantification of NAD+

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., SUPELCOSIL™ LC-18-T, 3 µm particle size, 15 cm x 4.6 cm)

Reagents:

-

Buffer A: 0.05 M Phosphate Buffer, pH 7.0

-

Buffer B: 100% HPLC-grade Methanol

-

NAD+ standard solutions (0.2, 0.5, 1.0, and 2.0 µM in Buffer A)

Procedure:

-

Equilibrate the column with 100% Buffer A.

-

Inject 50-100 µL of the prepared cell extract or standard.

-

Run the following gradient at a flow rate of 1 mL/min:

-

0-5 min: 100% Buffer A

-

5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B

-

6-11 min: 95% Buffer A / 5% Buffer B

-

11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B

-

13-23 min: 85% Buffer A / 15% Buffer B

-

23-24 min: Linear gradient to 100% Buffer A

-

24-30 min: 100% Buffer A

-

-

Detect NAD+ by absorbance at 261 nm.

-

Quantify NAD+ concentration in samples by comparing the peak area to the standard curve.[21]

Protocol for NAMPT Enzymatic Activity Assay (Coupled Fluorometric Assay)

This assay measures the production of NMN by NAMPT through a series of coupled enzymatic reactions that result in a fluorescent signal.

Materials:

-

Recombinant human NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

This compound mononucleotide adenylyltransferase (NMNAT1)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

96-well black, flat-bottom plate

-

Fluorescent plate reader (Excitation: ~340 nm, Emission: ~445 nm)

Procedure:

-

Prepare a reaction mixture containing NAMPT Assay Buffer, NMNAT1, ADH, ethanol, NAM, and PRPP.

-

Add the test compound (inhibitor or activator) at various concentrations to the wells of the 96-well plate. Include a vehicle control.

-

Add the recombinant NAMPT enzyme to all wells except for a no-enzyme control.

-

To initiate the reaction, add ATP to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

-

Measure the fluorescence of the resulting NADH.

-

Calculate the percent activity or inhibition relative to the vehicle control after subtracting the background fluorescence from the no-enzyme control.[18]

Conclusion

The this compound-centric NAD+ salvage pathway is a fundamental component of cellular metabolism and signaling. Its rate-limiting enzyme, NAMPT, represents a critical node for therapeutic intervention, particularly in oncology. A thorough and quantitative understanding of this pathway, facilitated by robust experimental methodologies, is essential for the continued development of novel therapeutics that target cellular NAD+ metabolism. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of the NAD+ salvage pathway and to design and execute rigorous experimental investigations in this exciting and rapidly evolving field.

References

- 1. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of this compound phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the this compound adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]

- 6. Discovery of small-molecule activators of this compound phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extracellular this compound phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics Analysis of Metabolic Effects of this compound Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]

- 11. Location, Location, Location: Compartmentalization of NAD+ Synthesis and Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 16. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Channeling this compound Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. selleckchem.com [selleckchem.com]

The Core Mechanism of Nicotinamde Sirtuin Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of sirtuins by nicotinamide (NAM). Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including gene expression, metabolism, and longevity. This compound, a form of vitamin B3 and a direct product of the sirtuin-catalyzed deacetylation reaction, acts as a key physiological feedback inhibitor. Understanding the precise mechanism of this inhibition is paramount for the development of novel therapeutics targeting sirtuin pathways.

The Biochemical Basis of this compound Inhibition: A Non-Competitive "Base Exchange" Mechanism

This compound inhibits sirtuin activity through a sophisticated "base exchange" reaction, which intercepts a key intermediate in the deacetylation process.[1][2] This mechanism is distinct from simple competitive or non-competitive inhibition, although it often presents with non-competitive or mixed-noncompetitive kinetics in enzyme assays.[3][4]

The canonical sirtuin deacetylation reaction proceeds in two steps:

-

Step 1: ADP-ribosylation. The sirtuin enzyme cleaves NAD+ into this compound and ADP-ribose. The ADP-ribose moiety is then transferred to the acetyl-lysine substrate, forming a highly reactive O-alkylamidate intermediate.[2]

-

Step 2: Deacetylation. The 2'-hydroxyl group of the ADP-ribose attacks the carbonyl carbon of the acetyl group, leading to the release of the deacetylated lysine and O-acetyl-ADP-ribose.

This compound exerts its inhibitory effect by essentially reversing the first step. It attacks the O-alkylamidate intermediate, leading to the reformation of NAD+ and the release of the acetylated substrate.[1][2] This process is termed "base exchange" because the this compound moiety of the regenerated NAD+ is derived from the free this compound molecule, not the original NAD+ substrate.

This inhibitory action is highly specific to this compound. Other related metabolites, such as nicotinic acid, do not exhibit the same potent inhibitory effect.[5]

Structural Insights into this compound Binding

X-ray crystallography studies have revealed that this compound binds to a conserved pocket within the sirtuin active site, known as the "C-pocket".[1][6] This is the same pocket that the this compound moiety of NAD+ occupies during the catalytic cycle. The binding of free this compound in the C-pocket after the release of the original this compound from NAD+ cleavage is a key step in the inhibitory mechanism. This binding event positions the this compound to react with the O-alkylamidate intermediate, driving the reverse reaction and preventing the forward deacetylation process.[1][7]

Quantitative Analysis of Sirtuin Inhibition by this compound

The inhibitory potency of this compound varies among different sirtuin isoforms and can also be influenced by the specific acetylated substrate being used.[8] The following tables summarize key quantitative data from the literature.

| Sirtuin Isoform | IC50 (µM) | Substrate | Assay Conditions | Reference |

| Human SIRT1 | 50 - 180 | Various | In vitro | [5] |

| Human SIRT1 | 68.1 ± 1.8 | Fluorogenic Peptide | 1 mM NAD+, 37°C, 90 min | [3][9] |

| Human SIRT3 | 36.7 ± 1.3 | Fluorogenic Peptide | 1 mM NAD+, 37°C, 90 min | [3][9] |

| Yeast Sir2 | - | Acetylated Substrate | 30°C, 30 min | [4] |

Table 1: IC50 Values for this compound Inhibition of Sirtuins. The IC50 value represents the concentration of this compound required to inhibit 50% of the sirtuin's enzymatic activity under the specified assay conditions.

| Sirtuin Isoform | Peptide Substrate | Ki (NAM) (µM) | Km (NAD+) (µM) | Reference |

| Human SIRT1 | p53K382Ac | 294.4 ± 44.6 | - | [8] |

| Human SIRT1 | H3K9Ac | 247.9 ± 35.1 | - | [8] |

| Human SIRT1 | H4K16Ac | 356.6 ± 38.2 | - | [8] |

| Human SIRT1 | - | - | 34 - 171 | [5] |

Table 2: Inhibition and Michaelis-Menten Constants for SIRT1. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. The Michaelis constant (Km) for NAD+ reflects the substrate concentration at which the reaction rate is half of the maximum velocity.

The NAD+ Salvage Pathway: A Cellular Regulator of Sirtuin Activity

In a cellular context, the inhibitory effect of this compound on sirtuins is intricately linked to the NAD+ salvage pathway.[10][11][12] This metabolic pathway recycles this compound back into NAD+, thus simultaneously reducing the concentration of the inhibitor (this compound) and increasing the concentration of the essential co-substrate (NAD+).[12]

The key enzymes in this pathway are this compound phosphoribosyltransferase (NAMPT), which converts this compound to this compound mononucleotide (NMN), and this compound mononucleotide adenylyltransferases (NMNATs), which then convert NMN to NAD+.[11][13]

Therefore, the net effect of administering this compound to cells can be complex. An initial, transient inhibition of sirtuin activity may be followed by a longer-term activation as the this compound is converted to NAD+.[14][15] This highlights the importance of considering the cellular metabolic context when studying sirtuin inhibition by this compound.

Experimental Protocols for Assessing Sirtuin Inhibition

The following provides a generalized methodology for a common in vitro assay used to determine the inhibitory effect of this compound on sirtuin activity.

Fluorometric Sirtuin Activity Assay

This assay measures the deacetylation of a synthetic peptide substrate that contains an acetylated lysine residue and a fluorophore. Upon deacetylation by a sirtuin, the peptide becomes susceptible to a developing solution that releases the fluorophore, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human SIRT1 or other sirtuin enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)

-

NAD+ solution

-

This compound solution (for inhibition studies)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developing solution (containing a protease to cleave the deacetylated peptide)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

-

Prepare Reagent Solutions: Prepare serial dilutions of this compound in the assay buffer to test a range of concentrations. Prepare working solutions of the sirtuin enzyme, NAD+, and the fluorogenic substrate in the assay buffer.

-

Set up the Reaction: In the wells of the microplate, add the following in order:

-

Assay buffer

-

This compound solution (or buffer for control)

-

Sirtuin enzyme solution

-

Pre-incubate for 10-15 minutes at the desired reaction temperature (e.g., 37°C).

-

-

Initiate the Reaction: Start the deacetylation reaction by adding the NAD+ and fluorogenic substrate solution to each well.

-

Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction and Develop: Stop the enzymatic reaction and initiate the fluorescence development by adding the developing solution to each well.

-

Measure Fluorescence: Incubate for a further 10-15 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the fluorescence intensity against the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition (e.g., non-competitive), the assay can be repeated with varying concentrations of both NAD+ and this compound, and the data can be analyzed using Lineweaver-Burk or Dixon plots.[4]

-

Visualizing the Mechanisms and Pathways

The Sirtuin Deacetylation and this compound Inhibition Cycle

The NAD+ Salvage Pathway and its Influence on Sirtuin Activity

Experimental Workflow for Determining IC50 of this compound

References

- 1. Structural Basis for Sirtuin Function: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate-Dependent Sensitivity of SIRT1 to this compound Inhibition [mdpi.com]

- 3. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbio.princeton.edu [molbio.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Substrate-Dependent Sensitivity of SIRT1 to this compound Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by this compound: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 10. Enzymes in the NAD+ Salvage Pathway Regulate SIRT1 Activity at Target Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymes in the NAD+ salvage pathway regulate SIRT1 activity at target gene promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicotinamide as a PARP Inhibitor in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical sentinels in the cellular response to DNA damage, playing a pivotal role in the initiation of DNA repair pathways. Nicotinamide, the amide form of vitamin B3, is a well-established precursor to this compound adenine dinucleotide (NAD+), the sole substrate for PARP enzymes. Beyond this foundational role, this compound itself acts as a competitive inhibitor of PARP activity. This dual functionality places this compound at a unique intersection of cellular metabolism and genomic stability. This technical guide provides an in-depth exploration of this compound's function as a PARP inhibitor, its impact on DNA repair mechanisms, quantitative data on its inhibitory efficacy, and detailed experimental protocols for its study.

Introduction: PARP and the DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a highly abundant nuclear enzyme that functions as a primary sensor for DNA single-strand breaks (SSBs), which are among the most common forms of DNA damage.[1][2] Upon detecting a break, PARP1 binds to the damaged DNA, triggering a conformational change that activates its catalytic domain.[1] Using NAD+ as a substrate, PARP1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby nuclear proteins, including histones.[3][4]

This PARylation event serves two primary functions:

-

Signaling and Recruitment: The negatively charged PAR chains act as a scaffold, recruiting key DNA repair factors, such as X-ray repair cross-complementing 1 (XRCC1), DNA ligase III, and DNA polymerase beta, to the site of damage.[3][4] This initiates the Base Excision Repair (BER) pathway.

-

Chromatin Remodeling: PARylation helps to decondense the local chromatin structure, making the damaged DNA more accessible to the recruited repair machinery.

Following successful repair, the PAR chains are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP1 is released from the DNA.

The Dual Role of this compound in the PARP Pathway

This compound's relationship with PARP is multifaceted:

-

NAD+ Precursor: As the primary precursor for NAD+ synthesis, this compound is essential for maintaining the cellular NAD+ pools required for PARP activity.[5] In cases of mild DNA damage, adequate NAD+ levels are crucial for an effective DNA repair response.

-

Competitive PARP Inhibitor: this compound is structurally similar to the this compound moiety of the NAD+ molecule. During the PARylation reaction, PARP1 cleaves NAD+ into this compound and ADP-ribose.[6] High concentrations of free this compound can competitively bind to the this compound-binding pocket of the PARP catalytic domain, thereby inhibiting its enzymatic activity.[2][6] This inhibition can delay the rejoining of DNA strand breaks.

This duality means that the cellular concentration of this compound can determine its net effect: low concentrations support DNA repair by fueling NAD+ synthesis, while high concentrations inhibit it.

Quantitative Data: this compound's Inhibitory Potency

The inhibitory effect of this compound on PARP activity is dose-dependent. The following tables summarize key quantitative findings from in vitro and cell-based assays.

| Parameter | Cell Line/System | Concentration | Observed Effect | Reference |

| PARP Activity Inhibition | Recombinant PARP (in vitro) | 500 µM (0.5 mM) | Significant dose-dependent decrease in PARP activity observed starting at this concentration. | [1][2] |

| PARP Activity Inhibition | Recombinant PARP (in vitro) | 1000 µM (1.0 mM) | Inhibitory activity similar to that of the known PARP inhibitor 3-aminobenzamide. | [1] |

| Unscheduled DNA Synthesis (UDS) | HaCaT Keratinocytes | 50 µM | Stimulated a 23.3% relative increase in the number of cells undergoing UDS after UV irradiation. | [7] |

| Cell Viability (IC50) | MDA-MB-436 Breast Cancer | 30.09 mM | Half-maximal inhibitory concentration for cell growth. | [8] |

| Cell Viability (IC50) | MCF-7 Breast Cancer | 20.01 mM | Half-maximal inhibitory concentration for cell growth. | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding this compound's role. The following diagrams were generated using Graphviz (DOT language).

PARP1 in Base Excision Repair and this compound Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | this compound, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]

- 4. Role of this compound in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of this compound dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. benchchem.com [benchchem.com]

The Historical Unraveling of Nicotinamide: From a Mysterious Malady to a Cornerstone of Cellular Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, the amide form of vitamin B3, stands as a pivotal molecule in cellular biochemistry. Its journey from an unknown dietary factor responsible for a devastating epidemic to a well-characterized coenzyme and signaling molecule is a testament to a century of scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery of this compound and its multifaceted functions. It is designed for researchers, scientists, and drug development professionals, offering a detailed account of the seminal experiments, quantitative data from key studies, and the elucidation of its core biochemical roles.

The Enigma of Pellagra and the Dawn of Nutritional Science

The story of this compound begins with the scourge of pellagra, a disease that ravaged populations in the 18th and 19th centuries, particularly in regions where maize was a dietary staple.[1] Characterized by the "four Ds"—dermatitis, diarrhea, dementia, and death—pellagra was initially believed to be an infectious disease.[2][3]

Joseph Goldberger's Epidemiological Masterwork

The tide began to turn with the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in the early 20th century.[4] Through meticulous observation and a series of groundbreaking, albeit ethically controversial, human experiments, Goldberger systematically dismantled the infectious disease theory and established a dietary basis for pellagra.

-

Objective: To induce pellagra in healthy individuals through a controlled, deficient diet.[5]

-

Subjects: Eleven healthy volunteer inmates from the Rankin State Prison Farm in Mississippi, who were offered pardons in exchange for their participation.[2][6]

-

Methodology:

-

Baseline Period (February 4 - April 19, 1915): The subjects consumed the regular prison diet, which included a variety of vegetables and dairy products, and showed no signs of pellagra.[6]

-

Experimental Diet Period (April 19 - October 31, 1915): The subjects were switched to a "pellagra-inducing diet" typical of poor Southern communities.[5][6] The diet consisted primarily of:

-

Biscuits

-

Mush

-

Grits

-

Brown gravy

-

Cornbread

-

Sweet potatoes

-

Cane syrup

-

Coffee[6]

-

-

Observation: The subjects were monitored for the onset of pellagrous symptoms.

-

-

Results: After six months on the deficient diet, six of the eleven prisoners developed the characteristic symptoms of pellagra, including dermatitis and gastrointestinal issues.[2][6] The symptoms resolved upon reintroduction of a balanced diet.[7]

Goldberger also conducted intervention studies in orphanages and asylums, providing a balanced diet to residents suffering from pellagra.

| Study Population | Intervention | Number of Participants with Pellagra | Pellagra Recurrence/Incidence |

| Mississippi Orphanages | Introduction of a diet rich in fresh meat, eggs, milk, and vegetables. | 250 | One recurrence, no new cases.[8] |

| Georgia State Sanitarium | Similar dietary intervention as in the orphanages. | 164 | No recurrences.[8] |

These seminal studies provided irrefutable evidence that pellagra was a nutritional deficiency disease, paving the way for the identification of the specific "pellagra-preventive" (P-P) factor.

References

- 1. Pellagra Pre-Goldberger: Rupert Blue, Fleming Sandwith, and The “Vitamine Hypothesis” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The unwavering doctor who unraveled a medical mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pellagra and the blues song ‘Cornbread, meat and black molasses’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Science Odyssey: People and Discoveries: Joseph Goldberger [pbs.org]

- 5. columbia.edu [columbia.edu]

- 6. mississippiencyclopedia.org [mississippiencyclopedia.org]

- 7. A Science Odyssey: People and Discoveries: Pellagra shown to be dietary disease [pbs.org]

- 8. Joseph Goldberger's research on the prevention of pellagra - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Nicotinamide in Modulating Mitochondrial Respiration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a cornerstone of a myriad of age-related and metabolic diseases. The intricate process of mitochondrial respiration, central to cellular energy production, is tightly regulated by a host of factors, among which the coenzyme nicotinamide adenine dinucleotide (NAD+) has emerged as a critical modulator. This compound, a form of vitamin B3, serves as a primary precursor for NAD+ biosynthesis through the salvage pathway. This technical guide provides a comprehensive examination of the multifaceted effects of this compound on mitochondrial respiration. It delves into the core molecular mechanisms, presents quantitative data from seminal studies, details key experimental protocols for assessing mitochondrial function, and visualizes the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and therapeutically target the this compound-NAD+-mitochondrial axis.

Introduction: The NAD+ World and Mitochondrial Energetics

Mitochondria, the powerhouses of the cell, generate the majority of cellular ATP through oxidative phosphorylation (OXPHOS). This process is critically dependent on the continuous oxidation of reducing equivalents, primarily NADH, which is the reduced form of NAD+. The ratio of NAD+ to NADH is a key indicator of the cell's redox state and profoundly influences metabolic pathways.[1][2] NAD+ is not only a crucial coenzyme in redox reactions but also a substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which regulate a wide array of cellular processes, including mitochondrial biogenesis, stress resistance, and DNA repair.[3]

This compound and its derivatives, such as this compound mononucleotide (NMN) and this compound riboside (NR), have garnered significant attention for their ability to boost cellular NAD+ levels, thereby influencing mitochondrial function.[4][5][6] This guide will explore the downstream effects of this compound-induced NAD+ enhancement on the machinery of mitochondrial respiration.

Quantitative Effects of this compound and its Derivatives on Mitochondrial Respiration

The administration of this compound and its precursors has been shown to elicit significant changes in key parameters of mitochondrial respiration across various experimental models. The following tables summarize the quantitative data from several key studies.

| Compound | Model System | Concentration | Effect on Basal OCR | Effect on Maximal OCR | ATP Production | Reference |

| This compound | ARPE-19 cells | 10 mM | Not specified | Substantially increased | Not specified | [7] |

| NMN | Aged CMVECs | 100 µM | Significantly improved | Significantly improved | Restored | [8] |

| NMN | AD-Tg Mice Brain Mitochondria | Not specified | No significant difference | Significantly increased (p < 0.01) | Not specified | [9] |

| NMN | TAZ-KO C2C12 myoblasts | 1 mM | No significant effect | No significant effect | Not specified | [5] |

| NR | ANT1-mutant mice skeletal muscle | Not specified | No alteration | No alteration | Not specified | [10] |

Table 1: Effects of this compound and its Precursors on Oxygen Consumption Rate (OCR) and ATP Production.

| Compound | Model System | Concentration | NAD+ Levels | NAD+/NADH Ratio | Reference |

| This compound | Human fibroblasts | 10 mM | Not specified | Lowered redox ratio | [11] |

| NMN | TAZ-KO C2C12 myoblasts | 1 mM | Increased | Significantly increased | [5] |

| NR | Mouse liver | Not specified | Enhanced | Not specified | [4] |

Table 2: Effects of this compound and its Precursors on Cellular NAD+ Status.

| Compound | Model System | Concentration | Effect on Complex I Activity | Reference | |---|---|---|---| | this compound | SK-N-MC human neuroblastoma cells | 101 mg/L | Protected against MPP+-induced decrease |[12] |

Table 3: Effects of this compound on Mitochondrial Complex Activity.

Core Signaling Pathways

The effects of this compound on mitochondrial respiration are orchestrated through a series of interconnected signaling pathways. Central to this regulation is the replenishment of the mitochondrial NAD+ pool, which in turn activates key downstream effectors.

The NAD+ Salvage Pathway

This compound is converted to NAD+ primarily through the salvage pathway. This pathway is crucial for maintaining cellular NAD+ homeostasis.

Caption: The NAD+ Salvage Pathway converts this compound to NAD+.

SIRT1/SIRT3-Mediated Mitochondrial Biogenesis and Function

Within the mitochondria, NAD+ serves as a substrate for sirtuins, particularly SIRT1 and SIRT3. Activation of these deacetylases leads to the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis.

Caption: NAD+-dependent sirtuin activation enhances mitochondrial function.

Key Experimental Protocols

The assessment of mitochondrial respiration is fundamental to understanding the effects of this compound. The following are detailed methodologies for key experiments.

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular respiration. The "Cell Mito Stress Test" is a standard assay to assess key parameters of mitochondrial function.

Experimental Workflow:

Caption: Workflow for a Seahorse XF Cell Mito Stress Test.

Detailed Protocol:

-

Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat cells with the desired concentration of this compound or its derivatives for the specified duration. A vehicle control group is essential.

-

Sensor Cartridge Hydration: On the day before the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.

-

Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine), and add 180 µL of assay medium to each well. Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour.

-

Inhibitor Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the appropriate volumes into the designated ports of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the inhibitors while measuring the oxygen consumption rate (OCR) in real-time.

-

Data Analysis: The resulting OCR profile is used to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Oxygen Consumption using a Clark-type Oxygen Electrode

The Clark-type electrode provides a direct measurement of oxygen concentration in a sealed chamber, allowing for the determination of oxygen consumption rates in isolated mitochondria or cell suspensions.[13][14][15]

Detailed Protocol:

-

Calibration: Calibrate the electrode to 100% oxygen saturation using air-saturated respiration buffer and to 0% using sodium dithionite.

-

Chamber Setup: Add a defined volume of respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and fatty acid-free BSA) to the thermostated reaction chamber.

-

Substrate Addition: Add mitochondrial substrates such as pyruvate, malate, or succinate to the chamber and allow the baseline to stabilize.

-

Mitochondria/Cell Addition: Introduce a known amount of isolated mitochondria or permeabilized cells into the chamber. The initial rate of oxygen consumption represents State 2 respiration (substrate-dependent, ADP-limited).

-

State 3 Respiration: Add a known amount of ADP to initiate State 3 respiration, characterized by a rapid increase in oxygen consumption.

-

State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (ADP-limited).

-

Uncoupled Respiration: The addition of an uncoupler like FCCP will induce maximal, uncoupled respiration.

-

Inhibitor Addition: Specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) can be added to dissect the contribution of each complex.

-

Data Calculation: The rate of oxygen consumption (in nmol O2/min/mg protein) is calculated from the slope of the oxygen concentration trace.

Mitochondrial Complex Activity Assays

The activity of individual mitochondrial respiratory complexes can be measured using spectrophotometric or colorimetric assays, often available as commercial kits.[16][17][18]

General Protocol (Example for Complex I):

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Sample Preparation: Resuspend the mitochondrial pellet in an appropriate assay buffer and determine the protein concentration.

-

Assay Reaction: In a microplate well, combine the mitochondrial sample with the assay buffer containing the necessary substrates and electron acceptors (e.g., NADH as the electron donor and a dye that gets reduced by Complex I activity).

-

Measurement: Monitor the change in absorbance at a specific wavelength over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Inhibitor Control: A parallel reaction containing a specific Complex I inhibitor (e.g., rotenone) is run to determine the background, non-specific activity.

-

Calculation: The specific activity of Complex I is calculated by subtracting the rate of the inhibitor-treated sample from the total rate and normalizing to the amount of mitochondrial protein.

Measurement of NAD+ and NADH Levels

Quantifying the cellular pools of NAD+ and NADH is crucial for understanding the metabolic state. Enzymatic cycling assays are a common method for this purpose.[19][20][21]

Detailed Protocol:

-

Sample Extraction: Lyse cells or tissues in an acidic extraction buffer for NAD+ measurement (destroys NADH) and an alkaline extraction buffer for NADH measurement (destroys NAD+).

-

Neutralization: Neutralize the extracts to a pH of 7-8.

-

Cycling Reaction: Add the extracts to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule. In the presence of NAD+ or NADH, a cycling reaction is initiated, leading to the accumulation of a colored or fluorescent product.

-

Standard Curve: Prepare a standard curve using known concentrations of NAD+ or NADH.

-

Measurement: Measure the absorbance or fluorescence of the samples and standards using a plate reader.

-

Calculation: Determine the concentration of NAD+ and NADH in the samples by comparing their readings to the standard curve. The NAD+/NADH ratio can then be calculated.

Discussion and Future Directions

The evidence presented in this guide strongly supports the role of this compound as a potent modulator of mitochondrial respiration, primarily through its function as an NAD+ precursor. The enhancement of the NAD+ pool by this compound and its derivatives can lead to increased mitochondrial biogenesis, improved electron transport chain function, and enhanced cellular energy status. These effects are largely mediated by the activation of NAD+-dependent sirtuins.

However, it is important to note that the effects of this compound supplementation can be context-dependent, with variations observed across different cell types, tissues, and physiological states.[5][10] Some studies report no significant impact on mitochondrial respiration, highlighting the complexity of NAD+ metabolism and its downstream signaling.[22]

Future research should focus on elucidating the tissue-specific mechanisms of NAD+ transport and metabolism, and the long-term consequences of sustained NAD+ elevation. Furthermore, the development of more targeted therapeutic strategies that specifically modulate mitochondrial NAD+ pools holds great promise for the treatment of a wide range of metabolic and age-related diseases. Clinical trials are ongoing to assess the efficacy of this compound riboside in various conditions, and the results of these studies will be crucial in translating the preclinical findings into tangible therapeutic benefits for patients.[23][24][25]

Conclusion

This compound stands as a key molecule at the interface of metabolism and cellular signaling. Its ability to bolster the cellular NAD+ pool provides a direct link to the modulation of mitochondrial respiration. The data and protocols outlined in this technical guide offer a foundational understanding for researchers and clinicians aiming to harness the therapeutic potential of this compound in the context of mitochondrial medicine. A thorough understanding of the underlying mechanisms and the application of robust experimental methodologies will be paramount in advancing this exciting field of research.

References

- 1. This compound-induced mitophagy: event mediated by high NAD+/NADH ratio and SIRT1 protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. This compound Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NAD+ precursor this compound riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD supplementation improves mitochondrial performance of cardiolipin mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term administration of this compound mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]